3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[7-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTYMGUXMWZKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2CCC(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Propanoic Acid Group: This step involves the reaction of the indole derivative with a suitable propanoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Derivatives
3-[7-Chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid
- Molecular Formula: C₁₇H₁₃ClFNO₂.
- Key Differences: Substitution of the 7-fluoro group with chlorine. This increases molecular weight (317.74 g/mol vs.
- Safety : Labeled with GHS "Danger" due to hazards similar to the fluoro analog .
3-[5-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid
- CAS : 870693-09-6.
- Key Differences : Fluorine substitution at position 5 instead of 7 on the indole ring. Positional isomerism may influence steric hindrance and hydrogen-bonding capacity in biological targets .
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic Acid
- Molecular Formula: C₁₇H₁₄ClNO₂.
- Key Differences: Replacement of the 4-fluorophenyl group with a non-halogenated phenyl ring. This reduces electronegativity and may decrease metabolic stability compared to fluorinated analogs .
Tryptophan and Indolepropanoic Acid Derivatives
(S)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic Acid
- Molecular Formula : C₁₁H₁₁FN₂O₂.
- Key Differences: Incorporates an amino group at position 2 of the propanoic acid chain, making it a fluorinated tryptophan analog. This structural modification enables integration into peptide chains, unlike the carboxylic acid-terminated target compound .
DC5977–0726
- Structure: (2S)-2-[3-(4-Fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid.
- Key Differences: Contains a propenoyl linker and an additional amide group. Demonstrates a docking score of -7.37 kcal/mol with hydrogen bonds to Asp164, Arg166, and Tyr268, suggesting enhanced target affinity compared to simpler indolepropanoic acids .
Biological Activity
3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid is a synthetic compound belonging to the indole derivatives class, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a fluorine atom at the 7-position of the indole ring and a para-fluorophenyl group at the 2-position. These structural characteristics contribute to its unique chemical properties and potential therapeutic applications. The synthesis typically involves the Fischer indole synthesis method, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions. Subsequent fluorination steps introduce fluorine atoms into the indole structure, enhancing its binding affinity to biological targets.
Synthetic Route Overview:
| Step | Description |
|---|---|
| Formation of Indole Core | Reaction of phenylhydrazine with aldehyde/ketone under acidic conditions. |
| Fluorination | Addition of fluorine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). |
| Attachment of Propanoic Acid Group | Coupling with propanoic acid derivatives using reagents like EDCI and DMAP. |
Biological Activities
Research on 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid indicates several promising biological activities:
- Anticancer Properties : The compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and lymphoma cells. Studies have shown that it induces apoptosis and affects the cell cycle, leading to decreased cell viability in treated populations.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interactions with viral proteins or host cell receptors, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The presence of fluorinated groups enhances the compound's potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
The exact mechanisms by which 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid exerts its biological effects are still under investigation. However, it is known to interact with multiple biological receptors and enzymes, modulating their activity effectively due to its unique structure:
- Binding Affinity : The fluorine substituents enhance stability and binding affinity to biological targets compared to non-fluorinated analogs.
- Biochemical Pathways : Indole derivatives influence various biochemical pathways, suggesting that this compound may have broad-spectrum effects on cellular functions.
Case Studies
Several studies have explored the biological activity of this compound:
- A study published in Molecules demonstrated that 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid exhibited cytotoxicity against Jurkat and K562 tumor cell lines, showing an IC50 value significantly lower than that of standard chemotherapeutics like artemisinin .
- Another research effort highlighted its ability to inhibit specific viral strains in vitro, suggesting potential applications in antiviral drug development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Indole Core Formation : Use Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group at the 2-position of the indole ring. Fluorination at the 7-position can be achieved via electrophilic substitution using Selectfluor™ or similar reagents .
- Propanoic Acid Attachment : Employ a Michael addition or alkylation to introduce the propanoic acid moiety at the 3-position. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.
- Yield Optimization : Monitor intermediates via TLC/HPLC and use catalytic bases (e.g., K₂CO₃) to minimize side reactions. Purify via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹⁹F NMR confirms fluorine positions (δ ~ -110 to -120 ppm for aryl-F). ¹H NMR identifies indole NH (~12 ppm) and propanoic acid protons (~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₂F₂NO₂; calc. 316.09) and fragmentation patterns.
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and indole N-H bend (~1550 cm⁻¹) .
Q. How should solubility and stability be assessed under physiological conditions?
- Protocol :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). Measure via UV-Vis at λmax (~280 nm for indole derivatives) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolysis of the carboxylic acid group via HPLC and track fluorophenyl-indole stability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies focusing on fluorine substituents and the indole core?
- Approach :
- Fluorine Modifications : Synthesize analogs with varying fluorine positions (e.g., 5- or 6-fluoro) or replace fluorine with chlorine/trifluoromethyl groups. Test binding affinity to target receptors (e.g., GPCRs) using radioligand assays .
- Indole Core Alterations : Introduce methyl/methoxy groups at the 1-position to evaluate steric effects. Compare logP values (via HPLC) to correlate hydrophobicity with activity .
Q. How can contradictions in reported biological activity data be resolved?
- Analysis Framework :
- Assay Variability : Replicate studies using standardized protocols (e.g., cell lines from ATCC, consistent serum concentrations).
- Metabolite Interference : Use LC-MS to identify active metabolites in hepatic microsomes. Compare parent compound vs. metabolite IC₅₀ values .
- Statistical Rigor : Apply ANOVA to assess batch-to-batch variability in compound purity (≥95% by HPLC) .
Q. What HPLC strategies ensure purity analysis and impurity profiling?
- Method Development :
- Column Selection : Use C18 columns (150 mm × 4.6 mm, 3.5 µm) with gradient elution (0.1% TFA in water/acetonitrile).
- Detection : UV at 254 nm for indole rings; confirm impurities (e.g., des-fluoro byproducts) via MS/MS.
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (0.1%), and LOQ (0.3%) .
Q. What challenges arise in synthesizing structural analogs with modified substituents?
- Key Issues :
- Steric Hindrance : Bulky groups at the 2-position (e.g., 4-chlorophenyl) may reduce cyclization efficiency. Mitigate via microwave-assisted synthesis (100°C, 30 min) .
- Acid Sensitivity : Protect the carboxylic acid group as a tert-butyl ester during indole functionalization, then deprotect with TFA .
Q. How to evaluate pharmacokinetics (PK) in vivo for this compound?
- In Vivo Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
